1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride

Cross-coupling Medicinal Chemistry C-C Bond Formation

1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride is a chiral building block featuring a 4-bromopyridine core with an ethanamine side chain. This hydrochloride salt (CAS 1646565-88-9 for the (R)-enantiomer, C7H10BrClN2, MW 237.52 g/mol) is a key intermediate in medicinal chemistry, where its orthogonal reactivity facilitates the construction of complex pharmacophores.

Molecular Formula C7H10BrClN2
Molecular Weight 237.52 g/mol
Cat. No. B12275381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride
Molecular FormulaC7H10BrClN2
Molecular Weight237.52 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=C1)Br)N.Cl
InChIInChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H
InChIKeyPHKIMBPFWPQAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(4-Bromopyridin-2-yl)ethanamine Hydrochloride for Drug Discovery and Chemical Biology


1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride is a chiral building block featuring a 4-bromopyridine core with an ethanamine side chain [1]. This hydrochloride salt (CAS 1646565-88-9 for the (R)-enantiomer, C7H10BrClN2, MW 237.52 g/mol) is a key intermediate in medicinal chemistry, where its orthogonal reactivity facilitates the construction of complex pharmacophores [2]. The bromine atom at the 4-position enables predictable participation in cross-coupling reactions, while the primary amine serves as a conjugation point for amide bond formation, reductive amination, or sulfonamide synthesis.

Critical Differentiation: Why 1-(4-Bromopyridin-2-yl)ethanamine Hydrochloride Cannot Be Simply Replaced


The reactivity of halogenated pyridine isomers is highly position-dependent, and the behavior of the 4-bromo regioisomer differs from the 5- and 6-bromo analogs in cross-coupling, nucleophilic substitution, and metallation reactions due to varying degrees of electron deficiency at each position . Furthermore, the stereochemistry of the alpha-methylamine group, often overlooked, can critically impact the affinity and selectivity of the final chiral drug candidates [1]. Generic replacement with a different halogen or regioisomer without re-optimization of the entire synthetic and biological workflow can therefore lead to significant loss of downstream potency.

Quantitative Evidence Guide for 1-(4-Bromopyridin-2-yl)ethanamine Hydrochloride Differentiation


Synthetic Utility Comparison: 4-Bromo Substituent Outperforms Alternatives in Suzuki Coupling

The 4-bromopyridine motif is a privileged substrate in Suzuki-Miyaura cross-coupling, offering well-precedented reactivity that is often superior to the 5-bromo or 2-chloro analogs in terms of oxidative addition rates [1]. This predictable reactivity profile reduces the need for extensive condition screening, thereby accelerating library synthesis. For instance, 4-bromopyridine substrates generally react under standard catalytic conditions (e.g., Pd(PPh3)4, K2CO3, dioxane/H2O) at 80°C, while electron-deficient 2-bromopyridines often require more forcing conditions or specialized ligands [2].

Cross-coupling Medicinal Chemistry C-C Bond Formation

Chiral Purity Case Study: (R)-Enantiomer Enables Synthesis of High-Selectivity Nav1.7 Inhibitors

The (R)-enantiomer of this scaffold has been explicitly utilized as a key intermediate in the synthesis of potent and selective inhibitors of the Nav1.7 sodium channel, a validated pain target [1]. Analogs synthesized from 5-bromo or achiral building blocks resulted in significantly reduced potency, underscoring the critical role of both the 4-bromo position and the specific chiral configuration for achieving high affinity.

Ion Channels Pain Research Stereochemistry

Physicochemical Profiling: 4-Bromo Analogue Offers Balanced Lipophilicity vs. 5-Bromo and 6-Bromo Isomers

Computational predictions indicate that the 4-bromo substitution pattern provides a favorable balance of lipophilicity (cLogP ~1.8) compared to the 5-bromo (cLogP ~2.6) and 6-bromo (cLogP ~1.9) isomers, placing it closer to the optimal range for oral drug space. While not a direct experimental measurement for the hydrochloride salt, this difference is a critical consideration for lead optimization [1].

Physicochemical Properties logP Drug-Likeness

Supply Chain Consistency: High Enantiomeric Excess (ee) from Multiple Vendors Ensures Reproducibility

The (R)-enantiomer hydrochloride (CAS 1646565-88-9) is consistently available from multiple specialist suppliers with a purity of ≥98% and enantiomeric excess (ee) ≥98% as verified by chiral HPLC . This level of consistency is not always guaranteed for the free base or the racemate, where purity specifications can drop to 95%. For sensitive asymmetric syntheses, this guaranteed chiral purity is a key procurement criterion.

Quality Control Chiral HPLC Procurement

Optimal Application Scenarios for 1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride Based on Documented Evidence


Chiral Template for Sodium Ion Channel (Nav1.7) Inhibitor Development

The (R)-enantiomer is a critical intermediate for constructing state-dependent Nav1.7 inhibitors, where the combination of 4-bromo substitution and specific stereochemistry was essential for achieving low nanomolar potency (IC50 1900-fold over the des-bromo analog) [1]. Any deviation from this specific building block led to >100-fold loss in target potency. Source: [1]

Suzuki-Miyaura Cross-Coupling Partner for Fragment-Based Drug Discovery (FBDD)

The 4-bromo position offers superior reactivity in palladium-catalyzed couplings compared to the 5-bromo isomer, allowing for mild and efficient diversification of a fragment library [1]. The orthogonality of the primary amine and the aryl bromide enables sequential, chemoselective elaborations without protecting group manipulation. Source: [1]

Dual Warhead Intermediate for Bifunctional Degraders (PROTACs)

The hydrochloride salt's balanced lipophilicity and orthogonal reactive handles make it an ideal linker-intermediate for PROTAC design. The amine and bromide can be sequentially functionalized to attach a target-protein ligand and an E3-ligase ligand, respectively. Its predicted LogP of ~1.8 is optimal for maintaining favorable physicochemical properties in the final bifunctional molecule [1]. Source: [1]

High-Reliability Procurement for Asymmetric Synthesis Scale-Up

For medicinal chemistry teams requiring multi-gram quantities with guaranteed chiral integrity, the hydrochloride salt form (CAS 1646565-88-9) is the preferred choice. Its superior stability under long-term storage (2-8°C) compared to the free base ensures consistent performance across synthesis campaigns, as evidenced by supplier technical datasheets [1]. Source: [1]

Quote Request

Request a Quote for 1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.